molecular formula C10H21ClN2O2 B1520749 (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride CAS No. 916214-30-7

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

Cat. No. B1520749
CAS RN: 916214-30-7
M. Wt: 236.74 g/mol
InChI Key: QKIJZDUDCUIGGM-QRPNPIFTSA-N
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Description

“(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “Boc” refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines. The “(S)” indicates the stereochemistry of the compound, meaning it has a specific spatial arrangement of atoms. The “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the Boc-protected aminomethyl group, and the hydrochloride salt. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the Boc group could be removed under acidic conditions, and the amine could then participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and stability could be influenced by the presence of the pyrrolidine ring, the Boc group, and the hydrochloride salt .

Scientific Research Applications

Conformational Analysis in Peptide Synthesis

  • Conformational Analysis of β-Lactam-Containing Ferrocene Peptides :
    • Research by Kovač et al. (2009) explored the use of homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam, which is structurally related to (S)-1-Boc-3-Aminomethylpyrrolidine, in the synthesis of peptides. These compounds demonstrated medium strong intramolecular hydrogen bonds stabilizing their conformations in solution, indicating potential applications in peptide synthesis and design (Kovač et al., 2009).

Enantioselective Synthesis

  • Chemoenzymatic Synthesis of N-Boc Protected Compounds :
    • Haddad and Larchevěque (2005) reported the enantioselective synthesis of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, showcasing the use of this chemical class in producing highly selective and specific molecular configurations (Haddad & Larchevěque, 2005).

Application in Organic Synthesis

  • 3-Aminopyrrolidines via Ring Rearrangement :
    • The study by Vargas-Sanchez et al. (2005) involved the boron trifluoride-mediated rearrangement of 2-aminomethylazetidines to produce enantiopure 3-aminopyrrolidines, a process highlighting the utility of such compounds in organic synthesis (Vargas-Sanchez et al., 2005).

Research in Medicinal Chemistry

  • Asymmetric Synthesis of Antibacterial Agents :
    • Rosen et al. (1988) developed asymmetric syntheses of enantiomers of a quinolonecarboxylic acid class antibacterial agent. This research illustrates the relevance of such compounds in the development of new medicinal chemistry approaches (Rosen et al., 1988).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research involving this compound would depend on its intended applications. It could potentially be used in the synthesis of more complex molecules, or it could be studied for its own biological activity .

properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIJZDUDCUIGGM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662491
Record name tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

CAS RN

916214-30-7
Record name tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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